molecular formula C18H16N4O B6039558 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B6039558
M. Wt: 304.3 g/mol
InChI Key: PMHBNQQRJXCMRG-UHFFFAOYSA-N
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Description

5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C18H16N4O and its molecular weight is 304.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 304.13241115 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Molecular Interactions

  • Crystal structures of related compounds, like triazolyl-benzimidazole compounds, were studied, revealing planar benzimidazole ring systems and perpendicular triazole parts to avoid steric interactions. These structures are stabilized by intermolecular hydrogen bonds, providing insights into molecular interactions relevant to your compound of interest (Karayel et al., 2015).

Synthesis of Derivatives

  • Novel derivatives of pyrrole, such as 1-amino and 1,2-diaminopyrrole, were synthesized by reacting with ketones and cyanides containing benzimidazol-2-yl groups. This demonstrates the versatility of such compounds in synthesizing various heterocycles (Attanasi et al., 1993).

Synthesis and Characterization

  • Synthesis and characterization of related compounds, such as nonsteroidal progesterone receptor modulators, have been explored. Techniques like IR, MS, and NMR were used for characterization, emphasizing the importance of these methods in the study of similar chemical structures (Xiao Yong-mei, 2013).

Reactions and Transformations

  • Studies on the reactions of benzimidazol-2-ones have led to the formation of various pyrroles and pyridinones. Such research highlights the reactive nature and potential transformations of compounds containing benzimidazol-2-yl groups (Smolyar et al., 2011).

Antibacterial Properties

  • Some derivatives, including those with benzimidazol-2-yl groups, have been synthesized and found to possess significant antibacterial activity. This suggests potential medicinal applications of similar compounds (Peleckis et al., 2018).

Heterocyclic Synthesis

  • Efficient synthesis methods for benzimidazole-based heterocycles have been developed, highlighting the significance of these compounds in heterocyclic chemistry and potential drug development (Darweesh et al., 2016).

Properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-(3-methylphenyl)-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-11-5-4-6-12(9-11)22-10-15(23)16(17(22)19)18-20-13-7-2-3-8-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHBNQQRJXCMRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 2
Reactant of Route 2
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 3
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 4
Reactant of Route 4
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 5
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one
Reactant of Route 6
5-amino-4-(1H-benzimidazol-2-yl)-1-(3-methylphenyl)-1,2-dihydro-3H-pyrrol-3-one

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